molecular formula C9H15NSi B183964 2-Methyl-6-(trimethylsilyl)pyridine CAS No. 13737-10-5

2-Methyl-6-(trimethylsilyl)pyridine

Cat. No. B183964
CAS RN: 13737-10-5
M. Wt: 165.31 g/mol
InChI Key: DRKCMWPOQOVJAA-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trimethylsilyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-Methyl” part indicates that there is a methyl group (CH3) attached to the second carbon atom in the pyridine ring. The “6-(trimethylsilyl)” part indicates that there is a trimethylsilyl group (Si(CH3)3) attached to the sixth carbon atom in the pyridine ring . This compound is not normally found in nature .


Synthesis Analysis

The synthesis of “2-Methyl-6-(trimethylsilyl)pyridine” could potentially involve the use of a trimethylsilylating reagent to derivatize the pyridine ring . One common method for protecting an alcohol during synthesis involves the reaction with a chlorotrialkylsilane, forming a trialkylsilyl ether . This silyl ether no longer has the fairly acidic OH proton as the alcohol group has been changed (protected) .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(trimethylsilyl)pyridine” consists of a pyridine ring with a methyl group attached to the second carbon atom and a trimethylsilyl group attached to the sixth carbon atom . The molecular weight of this compound is 165.31 .


Chemical Reactions Analysis

The trimethylsilyl group in “2-Methyl-6-(trimethylsilyl)pyridine” is characterized by chemical inertness and a large molecular volume . This group can make the compound more volatile, often making it more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-(trimethylsilyl)pyridine” include a boiling point of 47-49 °C/5 mmHg and a density of 0.9113 g/mL at 25 °C .

Scientific Research Applications

Silylation in Gas-Liquid Chromatography

The use of bis(trimethylsilyl)acetamide in silylation, specifically for lipolysates in gas-liquid chromatography, is enhanced by the inclusion of pyridine solutions containing silylating agents, allowing direct injection onto the column. This method facilitates sharp peak elution of silyl esters, making the conversion of free fatty acids to methyl esters before silylation unnecessary (Tallent & Kleiman, 1968).

Synthesis of Pyridine-Based Ligands for Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine, a close relative of 2-Methyl-6-(trimethylsilyl)pyridine, has been successfully synthesized and utilized in Stille-type coupling procedures. This process enables the preparation of complex pyridine-based structures such as 2,2‘-bipyridines and 4,6-bis(5‘ ‘-methyl-2‘ ‘,2‘-bipyrid-6‘-yl)-2-phenylpyrimidine, highlighting its utility in creating ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).

Structural Analysis in Organometallic Chemistry

The study of the structure of bis(trimethylsilyl)methylpyridinium cations revealed insights into C−Si−π hyperconjugation and the steric and hyperconjugative effects influencing the rotation barrier around Cipso−CH bonds. This research is crucial for understanding the interactions within organometallic compounds (Hassall et al., 2007).

Photoelectron Spectroscopy in Pyridine Derivatives

High-resolution photoelectron spectroscopy of trimethylsilyl-substituted pyridines helped in determining ionization potentials, providing insights into the inductive and conjugative effects of substituents. This is significant for understanding electronic properties in pyridine derivatives (Heilbronner et al., 1972).

Hexacoordinate Phosphorus Chemistry

The synthesis of hexacoordinate λ6-phosphorus compounds through the reaction of substituted pyridine ligands with λ5-halogenophosphoranes is a notable application. This process involves the elimination of trimethylsilyl halide, further emphasizing the role of silylated pyridines in phosphorus chemistry (Kennepohl et al., 1990).

Safety And Hazards

The safety data sheet for “2-Methyl-6-(trimethylsilyl)pyridine” indicates that it should be handled in accordance with good industrial hygiene and safety practice . It is recommended for R&D use only and not for medicinal, household, or other use .

Future Directions

The trimethylsilyl group in “2-Methyl-6-(trimethylsilyl)pyridine” has potential applications in a number of areas due to its chemical inertness and large molecular volume . For example, it can be used to make compounds more volatile for analysis by gas chromatography or mass spectrometry . It can also be used as a temporary protecting group during chemical synthesis . Future research may explore these and other potential applications of this compound.

properties

IUPAC Name

trimethyl-(6-methylpyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKCMWPOQOVJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572328
Record name 2-Methyl-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trimethylsilyl)pyridine

CAS RN

13737-10-5
Record name 2-Methyl-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Havas, N Leygue, M Danel, B Mestre, C Galaup… - Tetrahedron, 2009 - Elsevier
We describe an efficient and scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine starting from easily available substituted 2-halopyridines and based on the …
Number of citations: 48 www.sciencedirect.com

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